Rofecoxib

Descripción

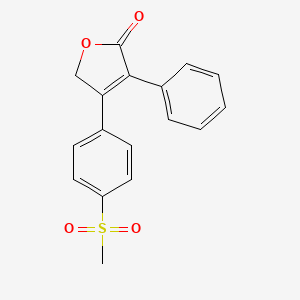

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJQGNCSTQAWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023567 | |

| Record name | Rofecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |

| Record name | Rofecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.2X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white to light yellow powder | |

CAS No. |

162011-90-7 | |

| Record name | Rofecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rofecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rofecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rofecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rofecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rofecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROFECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Rofecoxib as a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for Rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. We will delve into the molecular basis of its selectivity, the biochemical consequences of COX-2 inhibition, quantitative measures of its inhibitory potency, and the experimental protocols used to characterize its activity.

Introduction: The Cyclooxygenase Isoforms

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, including prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme:

-

COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate essential homeostatic functions.[1][3] These include protecting the gastric mucosa, regulating renal blood flow, and mediating platelet aggregation.[4][5]

-

COX-2 (PTGS2): In contrast, COX-2 is typically expressed at low levels in most tissues but is readily induced by inflammatory stimuli such as cytokines and growth factors.[1][3] Its activity leads to the production of prostaglandins that mediate pain and inflammation.[2][4]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2. While this provides anti-inflammatory effects through COX-2 inhibition, the concurrent inhibition of COX-1 is responsible for common adverse effects like gastrointestinal ulcers and bleeding.[4][6] this compound was developed as a selective COX-2 inhibitor to provide anti-inflammatory and analgesic benefits while minimizing the risk of COX-1-related gastrointestinal toxicity.[4][7]

Molecular Mechanism of Selective Inhibition

The selectivity of this compound for COX-2 is rooted in structural differences between the active sites of the two enzyme isoforms.

-

Structural Basis for Selectivity: Although the catalytic mechanisms of COX-1 and COX-2 are nearly identical, key amino acid substitutions create a significant difference in the architecture of their active sites.[3] Specifically, the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2 results in an approximately 25% larger active site volume and the creation of a hydrophilic side pocket.[3]

-

This compound Binding: this compound's chemical structure features a diaryl heterocycle scaffold with a methyl sulfone moiety.[3][8] This methyl sulfone group is designed to fit snugly into the unique side pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 channel.[3][6] Crystal structure analysis of this compound bound to human COX-2 confirms that the methyl sulfone moiety is located at the base of this side pocket, where it forms hydrophilic interactions with the side-chains of His90 and Arg513.[3][9] This specific binding provides the molecular basis for this compound's high degree of selectivity.

Caption: Structural differences, notably the Val523 residue in COX-2, create a side pocket for this compound.

Biochemical Consequences and Signaling Pathways

This compound exerts its therapeutic effects by selectively blocking the production of pro-inflammatory prostaglandins. This selective action, however, also leads to an imbalance in homeostatic prostanoids, which is believed to be the mechanism behind its cardiovascular side effects.

When a cell is stimulated by trauma or cytokines, phospholipase A2 releases arachidonic acid from the cell membrane.[2] This substrate is then metabolized by COX-1 and COX-2.

-

COX-1 Pathway (Largely Unaffected by this compound): Platelets, which primarily express COX-1, continue to convert arachidonic acid into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[5]

-

COX-2 Pathway (Inhibited by this compound): At sites of inflammation, COX-2 converts arachidonic acid into inflammatory prostaglandins like PGE2, mediating pain and fever.[2] In vascular endothelial cells, COX-2 is the primary source of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[5]

By selectively inhibiting COX-2, this compound reduces the synthesis of inflammatory prostaglandins.[10] However, it also suppresses the production of vasculoprotective PGI2 without affecting the production of pro-thrombotic TXA2 from the COX-1 pathway.[10][11] This shift in the balance between PGI2 and TXA2 has been proposed as a primary mechanism for the increased risk of thrombotic cardiovascular events associated with long-term this compound use.[10][12]

Caption: this compound selectively blocks the COX-2 pathway, reducing inflammation but also protective PGI2.

Quantitative Analysis of Inhibitory Potency and Selectivity

The potency and selectivity of this compound are quantified by its half-maximal inhibitory concentration (IC₅₀) against each COX isoform. The selectivity ratio (IC₅₀ COX-1 / IC₅₀ COX-2) is a key metric for comparing COX-2 inhibitors. A higher ratio indicates greater selectivity for COX-2. Data from various assays demonstrate this compound's potent and selective inhibition.

| Compound | Assay Type | IC₅₀ COX-1 (μM) | IC₅₀ COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| This compound | Human Whole Blood | >100 | 0.53 ± 0.02 | >188 (calculated) | [13][14] |

| This compound | Human Whole Blood | - | - | 272 | [15][16] |

| This compound | Human Whole Blood | - | - | 36 | [13] |

| This compound | Cell-based (Osteosarcoma/U937) | >50 | 0.026 ± 0.01 | >1923 | [17] |

| Celecoxib | Human Whole Blood | 15 | 0.53 | 28.3 | [13] |

| Celecoxib | Human Whole Blood | - | - | 29.6 | [15][16] |

| Ibuprofen | Human Monocytes | 12 | 80 | 0.15 | [14] |

| Naproxen | Human Whole Blood | 1.1 | 18 | 0.06 | [18] |

Note: IC₅₀ values and selectivity ratios can vary significantly based on the specific assay conditions, cell types, and substrate concentrations used.

Experimental Protocols for Determining COX Selectivity

The human whole blood assay is a widely accepted and physiologically relevant method for determining the in vitro selectivity of NSAIDs, as it accounts for drug binding to plasma proteins and uses human cells in their natural environment.[19][20][21]

Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

-

Objective: To determine the IC₅₀ values for a test compound (e.g., this compound) against COX-1 and COX-2 activity in human whole blood.

-

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

For COX-1: No anticoagulant.

-

For COX-2: Heparinized tubes.

-

Test compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Radioimmunoassay (RIA) or ELISA kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).

-

-

Methodology for COX-1 Activity (Platelet-derived TXB₂): a. Aliquot 1 mL samples of non-anticoagulated whole blood into tubes. b. Add various concentrations of the test compound (or vehicle control) and incubate for 15-60 minutes at 37°C. c. Allow the blood to clot for 1 hour at 37°C. During this time, endogenous thrombin activates platelets, inducing COX-1-mediated TXA₂ synthesis.[22] d. Centrifuge the samples to separate the serum. e. Measure the concentration of TXB₂, the stable metabolite of TXA₂, in the serum using an appropriate immunoassay.[15] This level reflects COX-1 activity.

-

Methodology for COX-2 Activity (Monocyte-derived PGE₂): a. Aliquot 1 mL samples of heparinized whole blood into tubes. b. Add various concentrations of the test compound (or vehicle control). c. Add LPS (e.g., 10 µg/mL) to induce the expression and activity of COX-2 in monocytes.[15][22] d. Incubate the samples for 24 hours at 37°C. e. Centrifuge the samples to separate the plasma. f. Measure the concentration of PGE₂ in the plasma using an appropriate immunoassay. This level reflects COX-2 activity.

-

Data Analysis: a. For both COX-1 and COX-2 assays, plot the percent inhibition of prostanoid production against the logarithmic concentration of the test compound. b. Use a non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the compound that produces 50% inhibition. c. Calculate the selectivity ratio by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Caption: Parallel workflows are used to assess COX-1 (via TXB2) and COX-2 (via PGE2) inhibition.

Modulation of Downstream Gene Expression

Beyond direct enzymatic inhibition, this compound has been shown to modulate the expression of multiple genes involved in inflammation and other cellular processes. In a clinical model of acute inflammatory pain, this compound treatment was found to alter the expression of genes related to the arachidonic acid pathway, cell adhesion, and signal transduction.[23][24]

Notably, this compound increased the expression of several anti-inflammatory genes, including:

-

ANXA3 (Annexin A3): Associated with the inhibition of phospholipase A₂.[23]

-

SOD2 (Superoxide Dismutase 2): Plays a role in antioxidant defense.[23][24]

-

SOCS3 (Suppressor of Cytokine Signaling 3): A negative feedback regulator of cytokine signaling.[23]

These findings suggest that the anti-inflammatory and analgesic effects of this compound may involve complex mechanisms at the gene expression level, in addition to the well-characterized direct inhibition of COX-2 enzymatic activity.[24]

Caption: this compound acts by direct enzyme inhibition and by modulating anti-inflammatory gene expression.

Conclusion

This compound is a potent and highly selective inhibitor of the COX-2 enzyme. Its mechanism of action is founded on the structural differences between the COX-1 and COX-2 active sites, which allows for specific binding that spares COX-1 activity at therapeutic doses. This selectivity translates into a reduction of inflammatory prostaglandins with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. However, the selective inhibition of COX-2 also disrupts the homeostatic balance between prostacyclin and thromboxane A2, providing a clear mechanistic hypothesis for its associated cardiovascular risks. Further research indicates that its effects extend to the modulation of gene expression, adding another layer of complexity to its biological activity. A thorough understanding of these multifaceted mechanisms is crucial for the development of future anti-inflammatory agents with improved safety and efficacy profiles.

References

- 1. COX-1 and COX-2 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lecturio.com [lecturio.com]

- 3. Crystal structure of this compound bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. gpnotebook.com [gpnotebook.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: clinical pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. ClinPGx [clinpgx.org]

- 11. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. apexbt.com [apexbt.com]

- 18. researchgate.net [researchgate.net]

- 19. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 22. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound modulates multiple gene expression pathways in a clinical model of acute inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Rofecoxib: A Technical Analysis of a Pharmaceutical Withdrawal

An in-depth examination of the development, clinical evaluation, and subsequent market withdrawal of the selective COX-2 inhibitor, Rofecoxib (Vioxx), providing a historical and scientific context for researchers, scientists, and drug development professionals.

Introduction

This compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, was developed by Merck & Co. and approved by the U.S. Food and Drug Administration (FDA) in May 1999.[1] Marketed under the brand name Vioxx, it was indicated for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and dysmenorrhea. The rationale behind its development was to provide the analgesic and anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal adverse effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes. However, after several years of widespread use, this compound was voluntarily withdrawn from the market in September 2004 due to an increased risk of cardiovascular events.[1][2][3] This paper provides a detailed technical overview of the historical context of this compound's development and withdrawal, with a focus on the key clinical trials, their methodologies, and the scientific understanding of its mechanism of action and adverse effects.

Mechanism of Action: The COX-2 Hypothesis

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.

This compound was designed as a selective COX-2 inhibitor with the aim of specifically targeting the inflammatory pathway while sparing the protective functions of COX-1. The proposed benefit was a reduction in gastrointestinal toxicity, a common and serious side effect of traditional non-selective NSAIDs.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by good oral bioavailability and a half-life that supports once-daily dosing. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value |

| Bioavailability | Approximately 93% |

| Protein Binding | Approximately 87% |

| Metabolism | Primarily hepatic, through reduction by cytosolic enzymes |

| Elimination Half-life | Approximately 17 hours |

Table 1: Key Pharmacokinetic Parameters of this compound

Key Clinical Trials: VIGOR and APPROVe

The clinical development and post-marketing surveillance of this compound were heavily influenced by two landmark clinical trials: the Vioxx GI Outcomes Research (VIGOR) study and the Adenomatous Polyp Prevention on Vioxx (APPROVe) trial.

The VIGOR Trial

The VIGOR study was a randomized, double-blind clinical trial designed to evaluate the gastrointestinal safety of this compound compared to the non-selective NSAID naproxen in patients with rheumatoid arthritis.

-

Objective: To compare the incidence of clinically important upper gastrointestinal (GI) events between this compound and naproxen in patients with rheumatoid arthritis.

-

Study Design: Randomized, double-blind, active-comparator controlled trial.

-

Patient Population: 8,076 patients with rheumatoid arthritis who were at least 50 years of age or at least 40 years of age and receiving long-term glucocorticoid therapy.

-

Inclusion Criteria: Patients with a diagnosis of rheumatoid arthritis according to the American College of Rheumatology 1987 revised criteria.

-

Exclusion Criteria: History of myocardial infarction, stroke, or transient ischemic attack within the previous two years; unstable angina; or any revascularization procedure within the previous three months. Patients requiring low-dose aspirin for cardiovascular prophylaxis were also excluded.

-

Intervention: this compound 50 mg once daily or naproxen 500 mg twice daily.

-

Primary Endpoint: The primary endpoint was the incidence of confirmed clinical upper GI events, including gastroduodenal perforation or obstruction, upper GI bleeding, and symptomatic gastroduodenal ulcers.

-

Statistical Analysis: The primary analysis was a time-to-event analysis, with the relative risk and 95% confidence interval calculated using a Cox proportional-hazards model.

The VIGOR trial demonstrated a significant reduction in the risk of confirmed upper gastrointestinal events with this compound compared to naproxen. However, an unexpected finding was a higher incidence of myocardial infarction in the this compound group.

| Outcome | This compound (50 mg daily) | Naproxen (1000 mg daily) | Relative Risk (95% CI) | P-value |

| Number of Patients | 4,047 | 4,029 | ||

| Confirmed Upper GI Events | 56 | 121 | 0.46 (0.33-0.64) | <0.001 |

| Complicated Upper GI Events | 20 | 46 | 0.43 (0.25-0.74) | 0.002 |

| Myocardial Infarction | 17 | 4 | 4.25 (1.39-13.0) | 0.003 |

Table 2: Key Efficacy and Safety Outcomes of the VIGOR Trial[4][5]

The APPROVe Trial

The APPROVe trial was a multicenter, randomized, placebo-controlled, double-blind trial designed to assess the efficacy of this compound in preventing the recurrence of colorectal adenomas.

-

Objective: To determine whether long-term treatment with this compound (25 mg daily) would reduce the risk of recurrent adenomatous polyps of the large bowel.

-

Study Design: Randomized, placebo-controlled, double-blind trial.

-

Patient Population: 2,586 patients with a history of colorectal adenomas.

-

Inclusion Criteria: Patients with a history of one or more histologically confirmed colorectal adenomas removed within six months before randomization.

-

Exclusion Criteria: Patients with a history of inflammatory bowel disease, familial adenomatous polyposis, or hereditary nonpolyposis colorectal cancer. Patients with a recent history of myocardial infarction, unstable angina, or cerebrovascular accident were also excluded.

-

Intervention: this compound 25 mg once daily or placebo.

-

Primary Endpoint: The primary efficacy endpoint was the detection of any adenomatous polyp during a three-year follow-up period. A key safety endpoint was the incidence of serious cardiovascular events.

-

Statistical Analysis: The primary efficacy analysis was based on the cumulative incidence of adenomas. The safety analysis for cardiovascular events was a time-to-event analysis.

The APPROVe trial was terminated prematurely due to a significant increase in the risk of confirmed thrombotic cardiovascular events in the this compound group, particularly after 18 months of treatment.

| Outcome | This compound (25 mg daily) | Placebo | Relative Risk (95% CI) | P-value |

| Number of Patients | 1,287 | 1,299 | ||

| Patient-Years of Follow-up | 3,059 | 3,327 | ||

| Confirmed Thrombotic Events | 46 (1.50 per 100 patient-years) | 26 (0.78 per 100 patient-years) | 1.92 (1.19-3.11) | 0.008 |

Table 3: Cardiovascular Outcomes of the APPROVe Trial[6][7][8]

Signaling Pathways and Mechanism of Cardiovascular Risk

The increased cardiovascular risk associated with this compound is believed to stem from its selective inhibition of COX-2, leading to an imbalance in the production of two key prostanoids: thromboxane A2 (TXA2) and prostacyclin (PGI2).

-

COX-1 Pathway: In platelets, COX-1 is the primary enzyme responsible for the synthesis of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.

-

COX-2 Pathway: In the vascular endothelium, COX-2 is the main contributor to the production of PGI2, a vasodilator and inhibitor of platelet aggregation.

By selectively inhibiting COX-2, this compound reduces the production of cardioprotective PGI2 without affecting the pro-thrombotic TXA2 production by platelets. This shift in the balance between PGI2 and TXA2 is thought to create a prothrombotic state, thereby increasing the risk of cardiovascular events such as myocardial infarction and stroke.

Caption: Simplified signaling pathways of COX-1 and COX-2 in the vasculature.

Experimental Workflow of a Pivotal Clinical Trial

The execution of a large-scale clinical trial like VIGOR or APPROVe follows a rigorous and multi-step process to ensure patient safety and data integrity.

Caption: Generalized workflow of a large-scale pharmaceutical clinical trial.

The Path to Withdrawal: A Logical Relationship Diagram

The decision to withdraw this compound from the market was a culmination of accumulating evidence and a proactive response to ensure patient safety.

Caption: Decision pathway leading to the withdrawal of this compound from the market.

Conclusion

The story of this compound serves as a critical case study in drug development and pharmacovigilance. While the selective COX-2 inhibitor was initially successful in providing pain relief with reduced gastrointestinal toxicity, the emergence of a significant cardiovascular risk profile, definitively established by the APPROVe trial, necessitated its withdrawal from the market. This episode underscored the importance of long-term, placebo-controlled safety studies, the need for robust post-marketing surveillance, and the complex interplay between therapeutic benefit and potential harm. The scientific and regulatory lessons learned from the this compound experience continue to influence the development and evaluation of new pharmaceuticals, particularly within the class of anti-inflammatory drugs.

References

- 1. ijrpr.com [ijrpr.com]

- 2. fda.gov [fda.gov]

- 3. clinician.com [clinician.com]

- 4. Comparison of upper gastrointestinal toxicity of this compound and naproxen in patients with rheumatoid arthritis. VIGOR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Clinically Significant Upper and Lower GI Events Revisited based on documents from recent litigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiovascular events associated with this compound in a colorectal adenoma chemoprevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uvm.edu [uvm.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Rofecoxib's Effect on Prostaglandin Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biochemical and pharmacological profile of Rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) designed as a selective cyclooxygenase-2 (COX-2) inhibitor. Its mechanism of action, quantitative effects on prostaglandin synthesis, and the experimental methodologies used for its characterization are explored in depth.

The Prostaglandin Synthesis Pathway: Role of COX-1 and COX-2

Prostaglandins are lipid compounds that act as crucial signaling molecules in numerous physiological and pathological processes. Their synthesis begins with the liberation of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. The cyclooxygenase (COX) enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). This is the rate-limiting step in prostanoid synthesis.

Two primary isoforms of the COX enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions. These include protecting the gastric mucosa and supporting platelet aggregation via thromboxane A2 (TXA2).[1][2]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[3] Its activation leads to the production of prostaglandins that mediate pain and inflammation.[1][2][4]

PGH2 is subsequently converted into various bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by specific downstream synthases.

This compound's Mechanism of Action: Selective COX-2 Inhibition

This compound is a selective COX-2 inhibitor, also known as a "coxib".[2] Its therapeutic effects—analgesia and anti-inflammation—stem from its ability to potently inhibit the COX-2 enzyme at sites of inflammation, thereby reducing the synthesis of inflammatory prostaglandins.[1][5][6]

The key to this compound's mechanism is its high degree of selectivity for COX-2 over COX-1. Unlike traditional NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms, this compound has little to no affinity for the COX-1 enzyme at therapeutic doses.[1] This selectivity is attributed to structural differences in the active sites of the two enzymes. The COX-2 active site possesses a larger, more flexible binding pocket and a side pocket that can accommodate the bulky side group of this compound, a feature absent in the more constricted COX-1 active site.

This selective inhibition means that this compound effectively blocks the inflammatory pathway while sparing the homeostatic functions of COX-1, such as the production of gastroprotective prostaglandins and platelet-derived thromboxane A2.[4][7][8] However, this selective action also leads to a critical imbalance: the suppression of COX-2-dependent prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, without the concurrent inhibition of COX-1-dependent thromboxane A2 (TXA2), a vasoconstrictor and platelet aggregator.[5][9] This imbalance is believed to be the underlying cause of the increased risk of cardiovascular thrombotic events associated with long-term this compound use.[5]

Quantitative Data: Potency and Selectivity of this compound

The potency and selectivity of this compound have been quantified across various in vitro and ex vivo assays. The 50% inhibitory concentration (IC50) is a standard measure of inhibitor potency. The ratio of the COX-1 IC50 to the COX-2 IC50 provides a selectivity index, with higher values indicating greater selectivity for COX-2.

| Assay Type | Target | This compound IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference(s) |

| Purified Human Enzyme | COX-1 | >100 | >294 | [10] |

| COX-2 | 0.34 | [11][12] | ||

| Human Whole Blood Assay | COX-1 (Thromboxane B2) | 18.8 | 35.5 - 36 | [12][13][14] |

| COX-2 (LPS-induced PGE2) | 0.53 | [12][13][14] | ||

| Cell-Based Assay | ||||

| (Human Osteosarcoma Cells) | COX-2 (PGE2 Production) | 0.026 | N/A | [11][12] |

| (U937 Cells) | COX-1 (PGE2 Production) | >50 | >1923 | [11] |

| (CHO Cells, Recombinant) | COX-2 | 0.018 | N/A | [11] |

Quantitative Data: Effect on Prostaglandin and Thromboxane Levels

Clinical and ex vivo studies have measured the direct impact of this compound administration on key prostanoid levels, confirming its biochemical profile in humans.

| Prostanoid Measured | Assay Condition | Dosage | Percent Inhibition / Effect | Reference(s) |

| Prostaglandin E2 (PGE2) | LPS-stimulated whole blood (COX-2 activity) | 25 mg/day (14 days) | 96% inhibition | [15] |

| LPS-stimulated whole blood (COX-2 activity) | 50 mg (single dose) | 79% inhibition | [16] | |

| LPS-stimulated whole blood (COX-2 activity) | 25 mg/day (6 days) | 69.2% inhibition | [17] | |

| Thromboxane B2 (TXB2) | Clotting whole blood (COX-1 activity) | 25 mg - 375 mg/day | No significant inhibition | [15] |

| Clotting whole blood (COX-1 activity) | 25 mg/day (6 days) | 6.65% inhibition | [17] | |

| Gastric Mucosal PGE2 | Antral mucosal biopsy (COX-1 activity) | 50 mg/day (5 days) | No significant decrease (18% increase vs placebo) | [16] |

| Systemic Prostacyclin (PGI2) | Urinary metabolite measurement | N/A | 50% to 60% reduction | [7][8] |

Notably, some research has suggested that this compound may also directly inhibit prostacyclin synthase (PGIS), the enzyme that converts PGH2 to PGI2.[18][19] This effect, demonstrated in human endothelial cells, is independent of COX-2 inhibition and could further contribute to the observed reduction in systemic PGI2 levels.[18][19]

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Activity

This ex vivo assay is a robust method for evaluating the selectivity of COX inhibitors in a physiologically relevant matrix. It measures the activity of each COX isoform in its native cellular environment (COX-1 in platelets, COX-2 in monocytes).

Methodology:

-

Blood Collection: Venous blood is drawn from subjects at baseline and at specified time points following drug administration.[15]

-

COX-1 Activity (Serum Thromboxane B2 Generation):

-

An aliquot of fresh whole blood is allowed to clot in a glass tube at 37°C for 60 minutes.

-

During clotting, endogenous thrombin activates platelets, triggering COX-1-dependent synthesis of Thromboxane A2, which rapidly metabolizes to the stable Thromboxane B2 (TXB2).

-

The reaction is stopped by placing the sample on ice and adding a COX inhibitor like indomethacin.

-

Serum is separated by centrifugation.

-

TXB2 levels are quantified using a specific immunoassay (e.g., ELISA or RIA).[16] The level of TXB2 directly reflects platelet COX-1 activity.

-

-

COX-2 Activity (LPS-Induced Prostaglandin E2 Generation):

-

An aliquot of heparinized whole blood is incubated with lipopolysaccharide (LPS) for 24 hours at 37°C.[16][17]

-

LPS induces the expression of COX-2 in monocytes within the blood sample.

-

The induced COX-2 enzyme produces Prostaglandin E2 (PGE2).

-

Plasma is separated by centrifugation.

-

PGE2 levels are quantified by a specific immunoassay.[16] The amount of PGE2 produced reflects COX-2 activity.

-

-

Data Analysis: The percentage inhibition of COX-1 and COX-2 activity is calculated by comparing the prostanoid levels in post-dose samples to the pre-dose baseline levels.

Gastric Mucosal Prostaglandin Synthesis Assay

This protocol directly assesses the impact of a drug on the gastroprotective prostaglandin synthesis within the stomach lining, a key indicator of potential gastrointestinal toxicity.

Methodology:

-

Subject Preparation: Healthy, H. pylori-negative volunteers undergo a baseline endoscopy.[16]

-

Drug Administration: Subjects are treated with the drug (e.g., this compound 50 mg daily) or a comparator/placebo for a defined period (e.g., 5 days).[16]

-

Endoscopy and Biopsy: A follow-up endoscopy is performed. Multiple biopsy samples are taken from the antrum of the stomach.[16]

-

Prostaglandin Extraction and Measurement:

-

Each biopsy sample is immediately weighed and placed in a buffer solution.

-

The tissue is homogenized or vortexed to release prostaglandins.[16]

-

The resulting solution is centrifuged to remove tissue debris.

-

The supernatant is collected, and the concentration of PGE2 is measured using a sensitive radioimmunoassay (RIA) or ELISA.[16]

-

-

Data Analysis: PGE2 levels are normalized to the weight of the biopsy tissue and compared between treatment groups to determine the percentage of inhibition or change from baseline.

Conclusion

This compound is a potent and highly selective inhibitor of the COX-2 enzyme. This selectivity allows it to effectively reduce the production of inflammatory prostaglandins like PGE2, providing analgesic and anti-inflammatory benefits, while sparing the COX-1-mediated production of gastroprotective prostaglandins and platelet-derived thromboxane A2. However, this same mechanism disrupts the balance between pro-thrombotic TXA2 and anti-thrombotic PGI2 by significantly reducing systemic prostacyclin levels. This detailed biochemical profile, supported by extensive quantitative data, provides a clear molecular basis for both the therapeutic efficacy and the significant cardiovascular risks that ultimately led to this compound's withdrawal from the market.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of New this compound-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Expressions: The Pharmaceutical Collection - this compound (Vioxx) [micro.magnet.fsu.edu]

- 5. ClinPGx [clinpgx.org]

- 6. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Scholars@Duke publication: this compound [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. [scholars.duke.edu]

- 15. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a COX-2 inhibitor, does not inhibit human gastric mucosal prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative inhibitory activity of this compound, meloxicam, diclofenac, ibuprofen, and naproxen on COX-2 versus COX-1 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective inhibition of prostacyclin synthase activity by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Rofecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rofecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, was formerly marketed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain conditions.[1] Its mechanism of action, centered on the selective inhibition of the COX-2 isozyme, offered a promising therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and key experimental methodologies related to this compound. While withdrawn from the market due to concerns over cardiovascular adverse events, the study of this compound continues to provide valuable insights into the design and evaluation of selective COX inhibitors.[2]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 4-(4-methylsulfonylphenyl)-3-phenyl-5H-furan-2-one, is a butenolide derivative.[1] Its structure features a central furanone ring substituted with a phenyl group at the 3-position and a p-(methylsulfonyl)phenyl group at the 4-position.[2] This specific arrangement, particularly the methyl sulfone moiety, is crucial for its selective binding to the COX-2 enzyme.[3] The crystal structure of this compound bound to human COX-2 reveals that the methyl sulfone group fits into a side pocket of the cyclooxygenase channel, a feature not present in the COX-1 isoform, which is the basis for its selectivity.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₄S | [1] |

| Molecular Weight | 314.36 g/mol | [1] |

| CAS Number | 162011-90-7 | [1] |

| Appearance | White to off-white to light yellow powder | [4] |

| Melting Point | Not explicitly found, but described as a solid | [2] |

| Solubility | Sparingly soluble in acetone; slightly soluble in methanol and isopropyl acetate; very slightly soluble in ethanol; practically insoluble in octanol; and insoluble in water. | [2][4] |

| pKa | Not explicitly found | |

| LogP | 2.3 (Computed) | [2] |

Table 2: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent System (w/w) | Temperature (K) | Molar Solubility (x 10³) | Reference(s) |

| Pure Water | 298.15 | ~0.0015 (Calculated from mg/L) | [2] |

| Methanol (100%) | 298.15 | ~1.5 | [5] |

| Ethanol (100%) | 298.15 | ~0.5 | [5] |

| Methanol (80%) + Water (20%) | 298.15 | ~0.8 | [5] |

| Ethanol (80%) + Water (20%) | 298.15 | ~0.7 | [5] |

| Sodium Lauryl Sulfate (1%) + Water (99%) | 298.15 | ~0.02 | [5] |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reaction of a substituted phenylacetic acid with a substituted α-bromoacetophenone, followed by a base-mediated cyclization and dehydration to form the furanone ring.[6] Another approach starts from 4-(methylsulfonyl)acetophenone, which is brominated and then reacted with phenylacetic acid in the presence of a base to yield this compound.[7]

Logical Workflow for a Common this compound Synthesis Route

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of this compound bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Rofecoxib's Role in Studying Cyclooxygenase-2 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclooxygenase Isoforms

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic pathway in the inflammatory cascade is the conversion of arachidonic acid into prostaglandins (PGs), potent lipid mediators that drive many of the cardinal signs of inflammation, including pain, fever, and swelling.[1][2] The enzyme responsible for this conversion is cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase.[3]

For many years, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen were used to inhibit COX activity, but their use was often limited by significant gastrointestinal side effects.[4] A major breakthrough in understanding inflammation and the mechanism of NSAID action was the discovery that COX exists in at least two distinct isoforms:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the stomach lining and maintaining kidney function.[4][5]

-

COX-2: An inducible enzyme, the expression of which is typically low in most tissues but is rapidly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[5][6] This induction leads to a surge in prostaglandin production at the site of inflammation.[2]

This discovery led to the hypothesis that the therapeutic, anti-inflammatory effects of NSAIDs were due to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal toxicity, resulted from the inhibition of COX-1.[3][7] This paved the way for the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal damage.[4]

Rofecoxib: A Highly Selective COX-2 Inhibitor

This compound (formerly marketed as Vioxx) emerged as a potent and highly selective second-generation COX-2 inhibitor.[5] Unlike first-generation NSAIDs that inhibit both COX-1 and COX-2, this compound was specifically designed to target the COX-2 isoform.[4] Its high degree of selectivity made it an invaluable pharmacological tool for researchers to dissect the specific roles of COX-2 in the inflammatory process, distinct from the physiological functions of COX-1.[8][9] Studies demonstrated that this compound had little to no effect on the COX-1 isoenzyme at therapeutic doses.[9]

The selectivity of this compound and other NSAIDs is often quantified by the ratio of their 50% inhibitory concentrations (IC50) for COX-1 versus COX-2. A higher ratio indicates greater selectivity for COX-2. This compound consistently demonstrated one of the highest selectivity ratios among NSAIDs in various assay systems.

Data Presentation

Table 1: Comparative IC50 Values and Selectivity Ratios of this compound and Other NSAIDs

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay System | Reference |

|---|---|---|---|---|---|

| This compound | >100 | 25 | >4.0 | Human Peripheral Monocytes | [10] |

| This compound | 18.8 | 0.53 | 35.5 | Human Whole Blood | [11] |

| This compound | - | 0.018 | >800-fold selective | CHO Cells (Human COX) | [8] |

| Celecoxib | 82 | 6.8 | 12 | Human Peripheral Monocytes | [10] |

| Celecoxib | 6.6 | 1.0 | 6.6 | Human Whole Blood | [11] |

| Diclofenac | 0.076 | 0.026 | 2.9 | Human Peripheral Monocytes | [10] |

| Diclofenac | 0.8 | 0.4 | 2 | Human Whole Blood | [11] |

| Ibuprofen | 12 | 80 | 0.15 | Human Peripheral Monocytes | [10] |

| Ibuprofen | 16 | 1.8 | 8.9 | Human Whole Blood | [12] |

| Naproxen | - | - | - | - | - |

| Indomethacin | 0.0090 | 0.31 | 0.029 | Human Peripheral Monocytes | [10] |

| Indomethacin | 0.1 | 0.4 | 0.3 | Human Whole Blood |[11] |

Note: IC50 values can vary significantly based on the assay conditions and cell types used.

Signaling Pathways and Experimental Workflows

This compound's utility in research stems from its ability to precisely block a specific node in the inflammatory signaling cascade.

The Prostaglandin Synthesis Pathway

The inflammatory cascade leading to prostaglandin production begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze a two-step conversion of arachidonic acid to Prostaglandin H2 (PGH2).[13] PGH2 serves as a common precursor for a variety of prostanoids, including PGE2, a primary mediator of inflammation and pain.[6][14] this compound specifically inhibits the COX-2-mediated conversion, thereby reducing the production of pro-inflammatory prostaglandins at the site of injury or inflammation.[7]

Caption: Prostaglandin synthesis pathway and site of this compound inhibition.

Experimental Models for Studying COX-2 Function with this compound

This compound has been employed across a range of experimental models, from isolated enzymes to clinical trials, to delineate the function of COX-2.

Ex Vivo Whole Blood Assay

A key method for assessing COX-1 and COX-2 activity and the selectivity of inhibitors in a physiologically relevant context is the ex vivo whole blood assay.[8] This assay distinguishes between the two isoforms by measuring their distinct primary products in different cellular compartments of the blood.

-

COX-1 Activity: Measured by the synthesis of Thromboxane B2 (TXB2), a stable metabolite of Thromboxane A2, which is produced by platelets (which only express COX-1) during blood clotting.

-

COX-2 Activity: Measured by the synthesis of PGE2 in response to stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.[8][12]

By administering this compound to subjects and then performing this assay, researchers could demonstrate potent, dose-dependent inhibition of LPS-stimulated PGE2 (COX-2) with no significant effect on serum TXB2 (COX-1), providing clear evidence of its in-body selectivity.[8]

Caption: Workflow for ex vivo whole blood assay to assess COX-1/COX-2 activity.

In Vivo Animal Models of Inflammation

Animal models are crucial for evaluating the anti-inflammatory efficacy of compounds. This compound has been studied in models like the carrageenan-induced paw edema and pleurisy models in rats.[15] Carrageenan is a potent inflammatory agent that induces a biphasic inflammatory response characterized by fluid exudation (edema), neutrophil infiltration, and a dramatic increase in local prostaglandin production, driven primarily by COX-2.

In these models, this compound demonstrated a significant reduction in edema and pleural exudate volume.[15] Furthermore, it markedly attenuated the levels of PGE2 in the inflammatory exudate, directly linking its anti-inflammatory effect to the inhibition of COX-2-mediated prostaglandin synthesis.[15] Interestingly, at doses that effectively reduced edema and PGE2, this compound had no significant effect on inflammatory cell influx, suggesting that other pathways, independent of COX-2 products, are critical for leukocyte migration in this model.[15]

Table 2: Effects of this compound in Carrageenan-Induced Inflammation in Rats

| Model | Treatment | Dose | Outcome Measure | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| Pleurisy | This compound (RFX) | 10 mg/kg, p.o. | Pleural Exudate Volume | 40% reduction | [15] |

| Inflammatory Cell Influx | No significant effect | [15] | |||

| PGE2 in Exudate | 65% reduction | [15] | |||

| Paw Edema | This compound (RFX) | 10 mg/kg, p.o. | Paw Edema Volume | 21% inhibition | [15] |

| | | | Myeloperoxidase (MPO) Activity | 16% increase |[15] |

Caption: Workflow for carrageenan-induced rat paw edema model.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Human Whole Blood Assay for COX-1/COX-2 Activity

Objective: To determine the isoform selectivity of an NSAID by measuring its inhibitory effect on COX-1 (platelet TXB2 production) and COX-2 (LPS-induced monocyte PGE2 production) in human whole blood.

Methodology:

-

Subject Dosing: Healthy, consenting volunteers are administered a single oral dose of this compound or a comparator drug (e.g., indomethacin, placebo).[8]

-

Blood Collection: Venous blood is drawn into two separate tubes at pre-dose and at various time points post-dose (e.g., 2, 4, 8, 12, 24 hours).

-

Tube A (for COX-1): No anticoagulant.

-

Tube B (for COX-2): Contains heparin.

-

-

COX-1 Assay (TXB2 Synthesis):

-

Immediately after collection, blood in Tube A is allowed to clot by incubating in a 37°C water bath for 60 minutes.

-

The sample is then centrifuged at 2000 x g for 15 minutes at 4°C.

-

The resulting serum is collected and stored at -80°C until analysis.

-

Serum TXB2 concentration is quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

-

COX-2 Assay (PGE2 Synthesis):

-

Aliquots of heparinized whole blood from Tube B are incubated with E. coli lipopolysaccharide (LPS, final concentration 100 µg/mL) for 24 hours at 37°C to induce COX-2 expression and activity.[8]

-

Following incubation, samples are centrifuged at 2000 x g for 15 minutes at 4°C.

-

The resulting plasma is collected and stored at -80°C until analysis.

-

Plasma PGE2 concentration is quantified using a validated ELISA kit.

-

-

Data Analysis: The percentage inhibition of TXB2 and PGE2 production at each post-dose time point is calculated relative to the pre-dose baseline for each subject. IC50 values can be calculated from dose-response curves.[8]

Protocol 2: Carrageenan-Induced Rat Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of this compound in vivo.

Methodology:

-

Animals: Male Wistar rats (180-220g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.[15]

-

Drug Administration: Animals are randomly assigned to treatment groups (n=6-8 per group). This compound (e.g., 5, 10 mg/kg), a reference NSAID (e.g., Indomethacin 3 mg/kg), or vehicle (e.g., 1% hydroxyethylcellulose) is administered orally (p.o.) by gavage, 1 hour before the carrageenan injection.[15][16]

-

Induction of Inflammation: A 0.1 mL injection of 1% (w/v) lambda-carrageenan suspension in sterile saline is administered into the subplantar region of the right hind paw.[15]

-

Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., every hour for up to 6 hours) using a digital plethysmometer.

-

Data Analysis: The degree of swelling is calculated as the increase in paw volume relative to the baseline volume. The percentage inhibition of edema for each treated group is calculated relative to the vehicle-treated control group.

-

Biochemical Analysis (Optional):

-

At the end of the experiment (e.g., 6 hours), animals are euthanized.

-

The inflamed paw tissue is excised, weighed, and homogenized.

-

The homogenate can be assayed for:

-

Conclusion and Perspective

This compound, with its high selectivity for the COX-2 enzyme, has been an indispensable research tool. Its use in the experimental models described herein allowed scientists to unequivocally demonstrate that the selective inhibition of COX-2 is sufficient to produce potent analgesic and anti-inflammatory effects, comparable to traditional non-selective NSAIDs.[8][9] These studies provided critical validation for the hypothesis that COX-2 is the primary isoform responsible for producing pro-inflammatory prostaglandins.

While this compound was voluntarily withdrawn from the market in 2004 due to an increased risk of cardiovascular events, its legacy in inflammation research is profound.[4] The extensive body of work conducted with this compound not only illuminated the specific role of COX-2 in pain and inflammation but also inadvertently highlighted the complex and unforeseen physiological roles of COX-2 in other systems, such as the cardiovascular system. The insights gained from studying this compound continue to inform the development of new anti-inflammatory therapies and underscore the importance of understanding the multifaceted roles of key inflammatory mediators.

References

- 1. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are ▼this compound and ▼celecoxib safer NSAIDS? | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 4. The story of Merck’s COX-2 inhibitor, Vioxx (this compound) | OpenOChem Learn [learn.openochem.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Characterization of this compound as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a review of its use in the management of osteoarthritis, acute pain and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the selective COX-2 inhibitors, celecoxib and this compound in rat acute models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Celecoxib and this compound have different effects on small intestinal ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Rofecoxib: A Technical Guide for Cellular Investigations

For Immediate Release

This technical guide provides an in-depth exploration of the off-target effects of Rofecoxib (Vioxx), a selective cyclooxygenase-2 (COX-2) inhibitor, in various cellular models. While renowned for its COX-2-dependent anti-inflammatory properties, a growing body of evidence, detailed herein, reveals significant off-target activities, including cardiovascular toxicity and anticancer effects, that are independent of its primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating the broader biological implications of this compound and other coxibs.

Introduction: Beyond COX-2 Inhibition

This compound was voluntarily withdrawn from the market due to an increased risk of cardiovascular events.[1] Subsequent research has delved into the molecular underpinnings of these adverse effects, uncovering a complex interplay of off-target interactions. This guide summarizes key findings related to these effects, providing quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further research in this critical area.

Quantitative Overview of this compound's Cellular Effects

The cellular effects of this compound extend beyond its well-established inhibition of COX-2. The following tables summarize key quantitative data on its inhibitory concentrations and impact on cell proliferation across various cell lines.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Target/Process | Cell Line/System | IC50 Value | Reference(s) |

| COX-2 | Human Osteosarcoma Cells | 18 nM | [2] |

| COX-2 | Chinese Hamster Ovary (CHO) Cells | 26 nM | [3] |

| COX-2 (PGE2 Synthesis) | Murine J774 Cells | 12 nM | [2] |

| COX-2 (LPS-induced PGE2) | Human Whole Blood | 0.53 µM | [3] |

| COX-1 (Thromboxane B2) | Human Whole Blood | 18.8 µM | [3] |

| ATP Synthesis | Rat Liver Mitochondria | 238.4 µM |

Table 2: Effects of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | This compound Concentration | Effect on Proliferation | Reference(s) |

| MPP89 | Malignant Pleural Mesothelioma | 36 µM | 32% inhibition | [3] |

| Ist-Mes-1 | Malignant Pleural Mesothelioma | 36 µM | 42% inhibition | [3] |

| Ist-Mes-2 | Malignant Pleural Mesothelioma | 36 µM | 60% inhibition | [3] |

| MSTO-211H | Malignant Pleural Mesothelioma | 36 µM | 3% inhibition | [3] |

| NCI-H2452 | Malignant Pleural Mesothelioma | 36 µM | 10% inhibition | [3] |

| SEG-1 | Esophageal Adenocarcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |

| BIC | Esophageal Adenocarcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |

| KYSE 150 | Esophageal Squamous Cell Carcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 8.0 - 125 µ g/well | Significant inhibition | [4] |

| PC3 | Prostate Cancer | 2.5 - 5.0 µM | No effect | [5] |

| LNCaP | Prostate Cancer | 2.5 - 5.0 µM | No effect | [5] |

Key Off-Target Mechanisms and Signaling Pathways

Cardiovascular Toxicity

The cardiovascular risks associated with this compound are multifaceted and not solely attributable to its on-target COX-2 inhibition.[1][6] Key off-target mechanisms include:

-

Pro-arrhythmic Effects: this compound has been shown to prolong the action potential duration (APD) in cardiac myocytes, a factor that can contribute to an increased risk of arrhythmias.[6]

-

Inhibition of Prostacyclin Synthase (PGIS): this compound can directly inhibit the activity of prostacyclin synthase, an enzyme responsible for the production of the cardioprotective molecule prostacyclin (PGI2).[7] This inhibition disrupts the balance between pro-thrombotic thromboxane and anti-thrombotic prostacyclin.

-

Increased Oxidative Stress: this compound has been demonstrated to increase the susceptibility of low-density lipoprotein (LDL) and cellular membrane lipids to oxidative damage.[8][9] This pro-oxidant activity can contribute to plaque instability and thrombus formation.

Anticancer Effects: Cell Cycle Arrest and Apoptosis

In certain cancer cell lines, this compound exhibits antiproliferative effects that are independent of its COX-2 inhibitory activity. These effects are primarily mediated through the induction of cell cycle arrest and, to a lesser extent, apoptosis.

-

G1 Phase Cell Cycle Arrest: this compound has been shown to induce a G1 phase cell cycle arrest in pancreatic cancer cells.[10] This is associated with the downregulation of Cyclin D1, a key regulator of the G1-S transition, and the upregulation of cell cycle inhibitors like p21/WAF1.[10]

-

Induction of Apoptosis: While less potent than other coxibs like Celecoxib, this compound has been found to induce apoptosis in esophageal adenocarcinoma and squamous cell carcinoma cell lines.[4] Studies in gastric cancer patients have also shown that this compound treatment can enhance the expression of pro-apoptotic proteins like Bax and caspase-3, while inhibiting anti-apoptotic proteins such as Bcl-2 and survivin.[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the off-target effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cells of interest

-

This compound

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of Cyclin D1 and p21 protein levels following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin D1, anti-p21, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

The off-target effects of this compound present a complex but critical area of study. The evidence summarized in this guide highlights COX-2-independent mechanisms that contribute to both its adverse cardiovascular profile and its potential anticancer activities. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers seeking to further elucidate the multifaceted biological activities of this compound and to inform the development of safer and more effective therapeutic agents. Continued investigation into these off-target effects is essential for a comprehensive understanding of the risks and potential benefits associated with this class of drugs.

References

- 1. The safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Hidden Cardiotoxicity of this compound Can be Revealed in Experimental Models of Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective COX-2 inhibition and cardiovascular effects: a review of the this compound development program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound increases susceptibility of human LDL and membrane lipids to oxidative damage: a mechanism of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective cyclooxygenase-2 inhibitor this compound (Vioxx) induces expression of cell cycle arrest genes and slows tumor growth in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of COX-2 inhibition by this compound on serum and tumor progastrin and gastrin levels and expression of PPARgamma and apoptosis-related proteins in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Rofecoxib: A Technical Guide to its Application as a Selective Chemical Probe for Cyclooxygenase-2 (COX-2) Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rofecoxib, a non-steroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This high degree of selectivity for COX-2 over the constitutively expressed COX-1 isoform has positioned this compound as a valuable chemical probe for elucidating the physiological and pathological roles of COX-2. This technical guide provides an in-depth overview of this compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and detailed protocols for its use in assessing COX-2 activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool in their investigations.

Mechanism of Action and Selectivity

Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] COX-1 is typically expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] this compound's therapeutic effect stems from its potent and selective inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[1] Its selectivity is attributed to its unique chemical structure which allows it to bind to a side pocket in the COX-2 active site that is not present in COX-1.